N-[(2Z)-3-(1H-benzimidazol-2-yl)-8-methoxy-2H-chromen-2-ylidene]-2-methylaniline
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Overview
Description
N-[(2Z)-3-(1H-benzimidazol-2-yl)-8-methoxy-2H-chromen-2-ylidene]-2-methylaniline is a complex organic compound that features a benzimidazole moiety linked to a chromene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-(1H-benzimidazol-2-yl)-8-methoxy-2H-chromen-2-ylidene]-2-methylaniline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Synthesis of the chromene moiety: The chromene structure can be synthesized via the Pechmann condensation, which involves the reaction of a phenol with an α,β-unsaturated carbonyl compound in the presence of a Lewis acid catalyst.
Coupling of the benzimidazole and chromene units: This step involves the formation of a Schiff base by reacting the benzimidazole derivative with the chromene aldehyde under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-(1H-benzimidazol-2-yl)-8-methoxy-2H-chromen-2-ylidene]-2-methylaniline can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized products.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[(2Z)-3-(1H-benzimidazol-2-yl)-8-methoxy-2H-chromen-2-ylidene]-2-methylaniline has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent, antimicrobial agent, and enzyme inhibitor.
Materials Science: It can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-(1H-benzimidazol-2-yl)-8-methoxy-2H-chromen-2-ylidene]-2-methylaniline involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or interact with DNA to exert its effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
N-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-2-methylaniline: Lacks the methoxy group at the 8-position of the chromene ring.
N-[(2Z)-3-(1H-benzimidazol-2-yl)-8-methoxy-2H-chromen-2-ylidene]-2-ethylamine: Has an ethylamine group instead of a methylaniline group.
Uniqueness
N-[(2Z)-3-(1H-benzimidazol-2-yl)-8-methoxy-2H-chromen-2-ylidene]-2-methylaniline is unique due to the presence of both the benzimidazole and chromene moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-(1H-benzimidazol-2-yl)-8-methoxy-N-(2-methylphenyl)chromen-2-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O2/c1-15-8-3-4-10-18(15)27-24-17(23-25-19-11-5-6-12-20(19)26-23)14-16-9-7-13-21(28-2)22(16)29-24/h3-14H,1-2H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDIKCJPPIVFNFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=C2C(=CC3=C(O2)C(=CC=C3)OC)C4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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